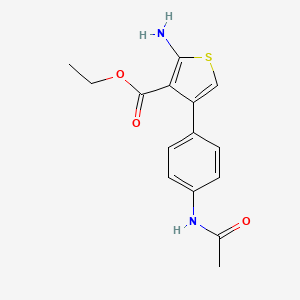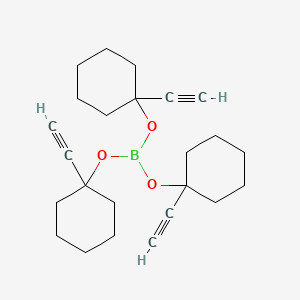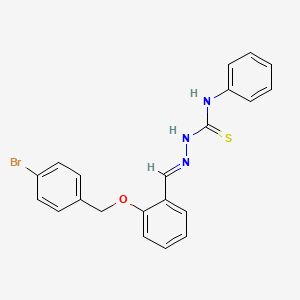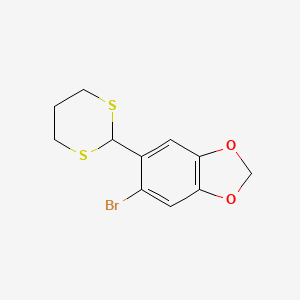
2-Amino-4-(4-acetaminophenyl)-thiophene-3-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Reactants: Ethyl 2-amino-3-thiophenecarboxylate and acetic anhydride.
- Conditions: Reflux in acetic acid.
- Product: Ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the amino and acetylamino groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
-
Step 1: Synthesis of Thiophene Ring
- Reactants: Ethyl acetoacetate, sulfur, and an appropriate base (e.g., sodium ethoxide).
- Conditions: Reflux in ethanol.
- Product: Ethyl 2-amino-3-thiophenecarboxylate.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The acetylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Various nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-amino-4-(3-hydroxyphenyl)-3-thiophenecarboxylate
- Ethyl 2-amino-4-(4-hydroxyphenyl)-3-thiophenecarboxylate
- Ethyl 2-amino-4-(3-cyanophenyl)-3-thiophenecarboxylate
Uniqueness
Ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate is unique due to the presence of both acetylamino and amino groups on the thiophene ring. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H16N2O3S |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
ethyl 4-(4-acetamidophenyl)-2-aminothiophene-3-carboxylate |
InChI |
InChI=1S/C15H16N2O3S/c1-3-20-15(19)13-12(8-21-14(13)16)10-4-6-11(7-5-10)17-9(2)18/h4-8H,3,16H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
RKGOKRGBGUQYQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)NC(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B11955623.png)










